Avidin Binding Affinity: Sodium 2-((4-hydroxyphenyl)azo)benzoate (HABA) Exhibits Measurable, Reversible Affinity for Avidin (Kd = 6 × 10⁻⁶ M), Enabling Competitive Displacement by Biotin
Sodium 2-((4-hydroxyphenyl)azo)benzoate (as the HABA dye) binds specifically to the biotin-binding site of avidin with a defined dissociation constant (Kd) of 6 × 10⁻⁶ M, as determined by X-ray crystallography and binding studies [1]. In contrast, Methyl Red sodium salt and other azo pH indicators lacking the 4-hydroxyazobenzene-2-carboxylic acid motif exhibit no specific avidin binding. This reversible, moderate-affinity interaction is essential for the HABA displacement assay: HABA is stoichiometrically displaced from avidin by biotin (Kd = 3 × 10⁻¹⁶ M for avidin-biotin), producing a measurable absorbance change at 500 nm that is directly proportional to biotin concentration [2].
| Evidence Dimension | Avidin binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6 × 10⁻⁶ M |
| Comparator Or Baseline | Biotin (positive displacement control): Kd = 3 × 10⁻¹⁶ M; Methyl Red sodium salt: no measurable avidin binding |
| Quantified Difference | Target compound binds with micromolar affinity vs. picomolar biotin affinity; ~10⁹-fold lower affinity enables reversible displacement. Methyl Red shows zero specific binding. |
| Conditions | X-ray crystallography and in vitro binding assays; avidin from egg white; HABA-avidin complex at pH 4–8.5 |
Why This Matters
This specific, reversible avidin-binding property is unique among azo dyes and directly enables the HABA colorimetric assay for biotin quantitation—an established method that cannot be performed using generic azo pH indicators.
- [1] Vetter S, et al. Affinity purification of the avidin protein family, based on crystal structures of avidin-HABA complexes. J Chromatogr B Analyt Technol Biomed Life Sci. 2018;1093-1094:113-118. View Source
- [2] Green NM. A spectrophotometric assay for avidin and biotin based on binding of dyes by avidin. Biochem J. 1965;94:23c-24c. View Source
